molecular formula C23H27N3O3 B8421007 4(3h)-Quinazolinone,8-methoxy-3-methyl-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-

4(3h)-Quinazolinone,8-methoxy-3-methyl-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-

Cat. No. B8421007
M. Wt: 393.5 g/mol
InChI Key: RTGOCBWTELMPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960394B2

Procedure details

The entitled compound was obtained according to the method of Example 77 but using 2-amino-3-methoxybenzoic acid, methylamine, 4-hydroxybenzaldehyde and 1-(3-bromopropyl)pyrrolidinium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(3-bromopropyl)pyrrolidinium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:13][NH2:14].[OH:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1.[Br-].Br[CH2:26][CH2:27][CH2:28][NH+:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1>>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[N:1]=[C:20]([C:19]1[CH:22]=[CH:23][C:16]([O:15][CH2:26][CH2:27][CH2:28][N:29]3[CH2:33][CH2:32][CH2:31][CH2:30]3)=[CH:17][CH:18]=1)[N:14]([CH3:13])[C:4]2=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Four
Name
1-(3-bromopropyl)pyrrolidinium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].BrCCC[NH+]1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=CC=C2C(N(C(=NC12)C1=CC=C(C=C1)OCCCN1CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.